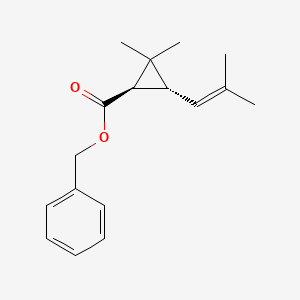
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid ester, and a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester typically involves multiple steps. One common method involves the reaction of a cis compound with an acetylation agent to obtain a monoacetate. This intermediate is then reacted with a sodium malonate derivative in the presence of a palladium complex to obtain the desired compound in the trans form . The final step involves reacting the intermediate with an alkali metal hydride and a palladium complex .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of palladium complexes and organic solvents is common in these processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents are used to reduce the compound, often leading to the formation of alcohols or other reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylate: This compound has a similar structure but with an ethyl group instead of a benzyl group.
Chrysanthemic acid: Another similar compound with a cyclopropane ring and carboxylic acid group.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
64312-78-3 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
benzyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
KIODTPOSZZYFIX-CABCVRRESA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


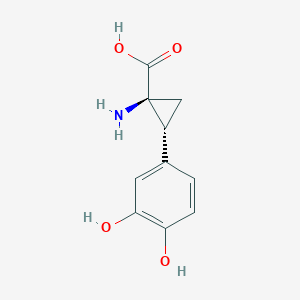

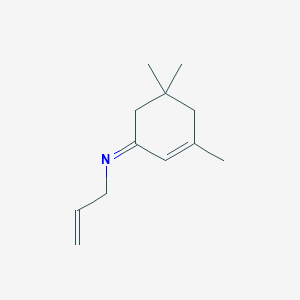
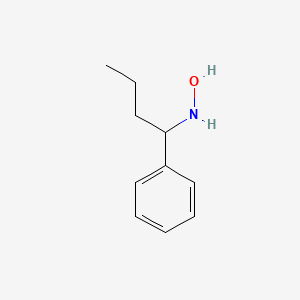
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)

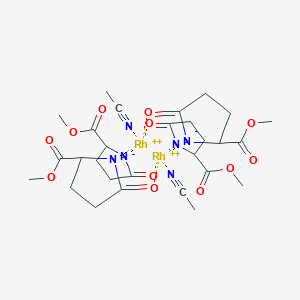
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
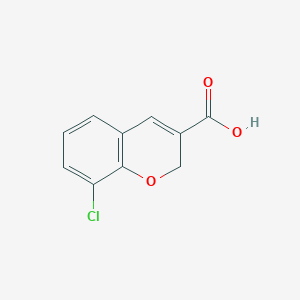
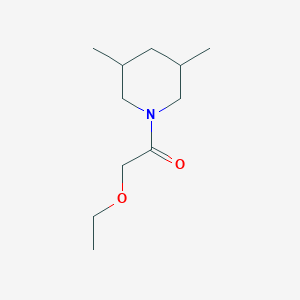
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
